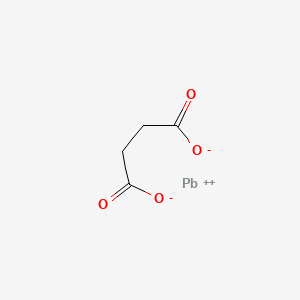
Lead succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead succinate is an inorganic compound with the chemical formula Pb(C4H4O4). It is a lead salt of succinic acid, which is a dicarboxylic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Lead succinate can be synthesized through a precipitation reaction. One common method involves reacting lead nitrate with succinic acid in an aqueous solution. The reaction is as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_4\text{H}_6\text{O}_4 \rightarrow \text{Pb(C}_4\text{H}_4\text{O}_4\text{)} + 2\text{HNO}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the same precipitation method but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The resulting this compound is then filtered, washed, and dried for further use.
化学反応の分析
Types of Reactions: Lead succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and succinic acid.
Substitution: this compound can participate in substitution reactions where the succinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and other lead compounds.
Reduction: Lead metal and succinic acid.
Substitution: New lead salts with different anions.
科学的研究の応用
Lead succinate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: this compound is studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
作用機序
The mechanism by which lead succinate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including those involving enzymes and proteins. The succinate ion, being a part of the tricarboxylic acid cycle, can also influence cellular metabolism. The combined effect of lead and succinate ions can lead to significant changes in cellular function and viability.
類似化合物との比較
Lead acetate: Another lead salt with different properties and applications.
Lead carbonate: Used in different industrial applications and has distinct chemical behavior.
Lead chloride: Known for its use in the production of lead-based pigments.
Uniqueness of Lead Succinate: this compound is unique due to its combination of lead and succinate ions, which impart specific chemical and physical properties. Its applications in both scientific research and industry highlight its versatility and importance.
特性
CAS番号 |
1191-18-0 |
|---|---|
分子式 |
C4H4O4Pb |
分子量 |
323 g/mol |
IUPAC名 |
butanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChIキー |
CEYLPYBDQDCTPB-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)


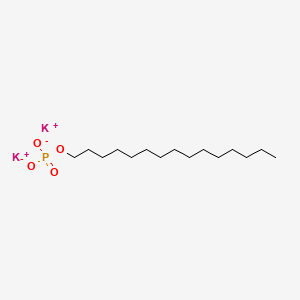
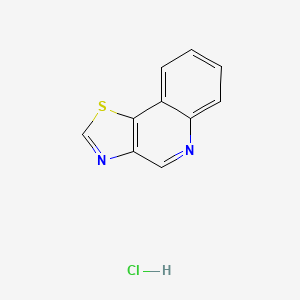

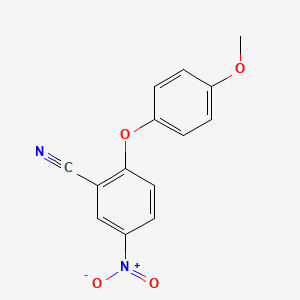

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
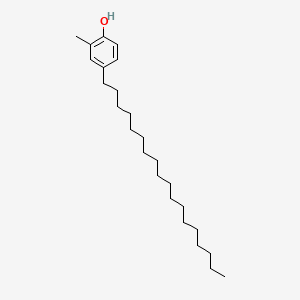
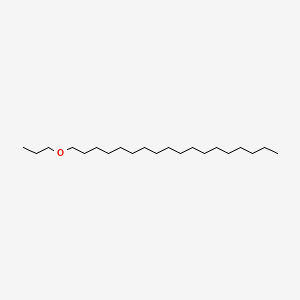
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)


